1-(4-methylbenzyl)-1H-imidazole-2-thiol
Overview
Description
1-(4-methylbenzyl)-1H-imidazole-2-thiol is a chemical compound belonging to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound features a 4-methylbenzyl group attached to the imidazole ring, along with a thiol group at the 2-position. Imidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Mechanism of Action
Target of Action
The primary target of 1-(4-methylbenzyl)-1H-imidazole-2-thiol is the enzyme Enoyl- [acyl-carrier-protein] reductase [NADH] FabI, which is found in Escherichia coli (strain K12) . This enzyme plays a crucial role in the fatty acid synthesis pathway, which is essential for the survival of the organism .
Mode of Action
It is likely that the compound interacts with the active site of the enzyme, leading to inhibition of its activity . This interaction could potentially disrupt the fatty acid synthesis pathway, affecting the growth and survival of the organism .
Biochemical Pathways
The compound’s action primarily affects the fatty acid synthesis pathway by inhibiting the Enoyl- [acyl-carrier-protein] reductase [NADH] FabI enzyme . The downstream effects of this inhibition could include disruption of cell membrane integrity and energy production, ultimately leading to cell death .
Result of Action
The inhibition of the Enoyl- [acyl-carrier-protein] reductase [NADH] FabI enzyme by this compound could lead to disruption of the fatty acid synthesis pathway . This disruption could result in cell death, providing a potential mechanism for the compound’s antimicrobial activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-methylbenzyl)-1H-imidazole-2-thiol typically involves the reaction of 4-methylbenzyl chloride with imidazole-2-thiol under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) or sodium hydride (NaH). The reaction proceeds via nucleophilic substitution, where the thiol group of imidazole-2-thiol attacks the benzyl chloride, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(4-methylbenzyl)-1H-imidazole-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding imidazole-2-thiol.
Substitution: The benzyl group can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Halogenating agents like bromine (Br2) or nitrating agents like nitric acid (HNO3) are used under controlled conditions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Imidazole-2-thiol.
Substitution: Halogenated or nitrated derivatives of the benzyl group.
Scientific Research Applications
1-(4-methylbenzyl)-1H-imidazole-2-thiol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
1-(4-methylbenzyl)-1H-benzimidazole: Similar structure but with a benzimidazole ring instead of an imidazole ring.
1-(4-methylbenzyl)-2-methyl-1H-imidazole: Similar structure but with a methyl group at the 2-position instead of a thiol group.
1-(4-methylbenzyl)-1H-imidazole-4-thiol: Similar structure but with the thiol group at the 4-position instead of the 2-position.
Uniqueness
1-(4-methylbenzyl)-1H-imidazole-2-thiol is unique due to the presence of both a benzyl group and a thiol group on the imidazole ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
3-[(4-methylphenyl)methyl]-1H-imidazole-2-thione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2S/c1-9-2-4-10(5-3-9)8-13-7-6-12-11(13)14/h2-7H,8H2,1H3,(H,12,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXOMFRZVVWAXBO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=CNC2=S | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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